molecular formula C19H21N3O2 B14807149 N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide

N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}pyridine-4-carboxamide

Cat. No.: B14807149
M. Wt: 323.4 g/mol
InChI Key: DBLXUURWYQYCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide is a compound that features a piperidine ring, a phenyl group, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-[3-(4-methylpiperidine-1-carbonyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N3O2/c1-14-7-11-22(12-8-14)19(24)16-3-2-4-17(13-16)21-18(23)15-5-9-20-10-6-15/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,21,23)

InChI Key

DBLXUURWYQYCMD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.